molecular formula C8H5BrClNO B1603777 7-Bromo-5-chloroindolin-2-one CAS No. 215433-19-5

7-Bromo-5-chloroindolin-2-one

Cat. No. B1603777
M. Wt: 246.49 g/mol
InChI Key: ULFMXQCBEHNLMZ-UHFFFAOYSA-N
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Description

“7-Bromo-5-chloroindolin-2-one” is a compound with the molecular formula C8H5BrClNO . It has a molecular weight of 246.49 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-chloroindolin-2-one” can be analyzed using various techniques . Mass spectrometry (MS) is a central technique extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Physical And Chemical Properties Analysis

“7-Bromo-5-chloroindolin-2-one” is a solid compound . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Anticancer Potential

The synthesis and biological evaluation of hydrazonoindolin-2-one derivatives, including those related to 7-Bromo-5-chloroindolin-2-one, have shown promising anti-proliferative activity against lung, colon, and breast human cancer cell lines. Derivatives such as compounds 5b, 5c, 7b, and 10e displayed potent activities, with IC50 values indicating superior potency to Sunitinib, a known anticancer drug. The selectivity index of these compounds towards tumor cells over non-tumorigenic cell lines suggests potential for cancer therapy applications (Eldehna et al., 2018).

DNA Replication Detection

Monoclonal antibodies specific for 5-bromodeoxyuridine have been developed, which do not cross-react with thymidine, allowing for the detection of low levels of DNA replication on a cell-by-cell basis. This application is crucial for understanding cellular processes and could be extended to include derivatives of 7-Bromo-5-chloroindolin-2-one for specific detection needs in cell biology research (Gratzner, 1982).

Synthetic Methodologies

Research into the synthesis of seco-cyclopropyltetrahydroquinolines through radical cyclization reactions has uncovered a novel pathway that also yields indoline and quinoline products. This unexpected discovery illustrates the versatile synthetic utility of bromoindolinone derivatives in creating complex molecules with potential biological activities (Pati et al., 2004).

Antimicrobial and Antiviral Research

The study of (E)-5-(2-Bromovinyl)-2'-deoxyuridine and related compounds has revealed a marked inhibitory effect on the replication of herpes simplex virus, demonstrating the potential of bromoindolinone derivatives in antiviral research. Such compounds were found to be highly selective, offering insights into the design of new antiviral agents (De Clercq et al., 1979).

Enzyme Inhibition Studies

A novel chloroperoxidase detected in Pseudomonas pyrrocinia capable of catalyzing the chlorination of indole to 7‐chloroindole showcases the potential of bromoindolinone derivatives in studying enzyme mechanisms and developing biotechnological applications (Wiesner et al., 1986).

Safety And Hazards

The safety information for “7-Bromo-5-chloroindolin-2-one” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

7-bromo-5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMXQCBEHNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620025
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloroindolin-2-one

CAS RN

215433-19-5
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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